Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 5-Bromo-4-(trifluoromethyl)pyridin-2-amine
5-Bromo-4-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic compound that has emerged as a critical building block for drug discovery and development. Its strategic combination of a pyridin-2-amine core, a trifluoromethyl group, and a bromine atom provides a unique trifecta of chemical properties, making it an exceptionally valuable scaffold for medicinal chemists.
The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance key drug-like properties, including metabolic stability, binding affinity, and cell permeability, by altering the molecule's lipophilicity and electronic nature.[3][4] Furthermore, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity and build complex molecular architectures.[3] This guide provides a comprehensive overview of the properties, synthesis, derivatization, and application of this potent chemical intermediate.
Core Physicochemical and Structural Data
The foundational properties of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine are essential for its application in synthesis and drug design. The compound is typically supplied as a solid with high purity, suitable for research and development purposes.
| Property | Value | Source(s) |
| CAS Number | 944401-56-3 | [5][6] |
| Synonyms | 2-Amino-5-bromo-4-(trifluoromethyl)pyridine | [6] |
| Molecular Formula | C₆H₄BrF₃N₂ | [5][6] |
| Molecular Weight | 241.00 g/mol | [5] |
| Physical Form | Solid | |
| Typical Purity | ≥95% | [5] |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature. |
Synthesis and Derivatization Strategies
While the direct synthesis of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine involves multi-step processes common in heterocyclic chemistry, its true value lies in its capacity for derivatization. The primary amine and the bromo-substituent are ideal functionalities for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing C-C and C-N bonds in modern drug discovery.[3]
Core Derivatization Workflow
The strategic location of the bromine atom allows for selective modification, primarily through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods form the cornerstone of library synthesis and lead optimization efforts starting from this scaffold.
Caption: Key derivatization pathways for the scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling the bromo-pyridine with various aryl or heteroaryl boronic acids or esters, enabling the synthesis of a vast array of biaryl compounds.[3]
Methodology:
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Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine 5-Bromo-4-(trifluoromethyl)pyridin-2-amine (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required for the transmetalation step, forming the organopalladium intermediate.
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water or DME.
-
Causality: The solvent choice is crucial for solubilizing all reactants and facilitating the catalytic cycle. Water is often necessary to dissolve the inorganic base.
-
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Cool the mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
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Self-Validation: The purity of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the successful formation of the desired C-C bond.
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Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, coupling the bromo-pyridine with a diverse set of primary or secondary amines.[3] This is invaluable for introducing nitrogen-containing moieties essential for biological activity.
Methodology:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add 5-Bromo-4-(trifluoromethyl)pyridin-2-amine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq.).
-
Causality: The phosphine ligand is essential for stabilizing the palladium catalyst and promoting the reductive elimination step that forms the C-N bond. The choice of ligand can dramatically influence reaction efficiency.
-
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Heating: Heat the mixture, typically between 80-110 °C, monitoring for completion by LC-MS.
-
Workup and Purification: After cooling, quench the reaction by adding water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography.
-
Self-Validation: Successful C-N bond formation is confirmed through spectroscopic analysis (NMR, MS), validating the protocol's outcome.
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Application in Oncology: A Scaffold for Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitor design, capable of forming key hydrogen bonds with the kinase hinge region. The derivatization potential of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine makes it an ideal starting point for developing potent and selective kinase inhibitors.
Case Study: PQR309, a PI3K/mTOR Inhibitor
A prominent example of this scaffold's application is in the synthesis of PQR309 (5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine), a potent, brain-penetrant, and orally bioavailable pan-Class I PI3K/mTOR inhibitor developed as a clinical candidate in oncology.[7]
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[7] PQR309 leverages the 4-(trifluoromethyl)pyridin-2-amine moiety to achieve its potent inhibitory activity. Crystal structures have confirmed that one of the morpholine groups forms a crucial hydrogen bond with the backbone amide of Val882 in the PI3Kγ ATP-binding site, a classic interaction for this class of inhibitors.[7]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
The development of PQR309 underscores the power of this scaffold. Starting from a related aminopyridine, the synthesis allowed for rapid access to large quantities of the final compound for preclinical and clinical development, demonstrating its utility in a real-world drug development program.[7]
Conclusion
5-Bromo-4-(trifluoromethyl)pyridin-2-amine is more than just a chemical intermediate; it is a strategically designed building block that provides a clear and efficient path toward complex, biologically active molecules. Its inherent properties—a hinge-binding aminopyridine core, a metabolism-stabilizing trifluoromethyl group, and a synthetically versatile bromine handle—make it an indispensable tool for researchers, scientists, and drug development professionals. The proven success in developing advanced clinical candidates like PI3K/mTOR inhibitors validates its status as a privileged scaffold in the ongoing quest for novel therapeutics.
References
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- The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.PubMed.
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- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.
- 5-Bromo-4-(trifluoromethyl)pyridin-2-amine.Vibrant Pharma Inc..
- Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.
- Recent Advances of Pyridinone in Medicinal Chemistry.PubMed Central.
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- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine 95 944401-56-3.Sigma-Aldrich.
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